(4-Heptylphenyl)(pyridin-3-yl)methanone
Description
(4-Heptylphenyl)(pyridin-3-yl)methanone is a ketone derivative featuring a pyridin-3-yl group and a 4-heptylphenyl moiety connected via a carbonyl group. The heptyl chain (C₇H₁₅) confers significant hydrophobicity, distinguishing it from analogs with shorter alkyl or polar substituents. This structural motif is common in medicinal chemistry, where lipophilic groups enhance membrane permeability and target binding in hydrophobic pockets .
Properties
CAS No. |
61780-00-5 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(4-heptylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C19H23NO/c1-2-3-4-5-6-8-16-10-12-17(13-11-16)19(21)18-9-7-14-20-15-18/h7,9-15H,2-6,8H2,1H3 |
InChI Key |
SWXYSOZSCPJAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Heptylphenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-heptylbenzaldehyde with pyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (4-Heptylphenyl)(pyridin-3-yl)methanone are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Heptylphenyl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Drug Development
(4-Heptylphenyl)(pyridin-3-yl)methanone serves as a versatile building block in drug synthesis. Its structure allows for modifications that can enhance pharmacological activity. Research indicates that compounds with similar structures exhibit significant binding affinities to various biological targets, including enzymes and receptors critical for drug action.
Case Study: Binding Affinity Studies
Interaction studies have been conducted to evaluate the binding affinity of (4-Heptylphenyl)(pyridin-3-yl)methanone to biological receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions, providing insights into its pharmacological profile.
Antimicrobial Activity
Research has shown that derivatives of (4-Heptylphenyl)(pyridin-3-yl)methanone exhibit antimicrobial properties. The incorporation of the pyridine nitrogen is believed to enhance interactions with microbial proteins, potentially leading to the development of new antimicrobial agents .
Polymer Chemistry
In materials science, (4-Heptylphenyl)(pyridin-3-yl)methanone can be integrated into polymer matrices to modify their thermal and mechanical properties. The compound's unique structure allows it to act as a plasticizer or modifier in polymer formulations, enhancing flexibility and durability .
| Property | Before Addition | After Addition |
|---|---|---|
| Flexibility | Low | High |
| Thermal Stability | Moderate | Enhanced |
| Mechanical Strength | Moderate | Improved |
Formulation Development
The compound is also being explored for use in cosmetic formulations. Its ability to interact with skin proteins makes it a candidate for skin-conditioning agents. Research indicates that (4-Heptylphenyl)(pyridin-3-yl)methanone can enhance the sensory properties of cosmetic products, improving user experience .
Case Study: Efficacy in Skin Care
A study evaluated the effects of incorporating (4-Heptylphenyl)(pyridin-3-yl)methanone into topical formulations. Results showed significant improvements in hydration and skin feel, making it a valuable ingredient for moisturizing products .
Mechanism of Action
The mechanism of action of (4-Heptylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The heptyl chain increases logP by ~3 units compared to methyl or halogen substituents, favoring blood-brain barrier penetration .
- Melting Points : Compounds with nitro or chloro groups (e.g., 287°C in ) exhibit higher melting points due to strong intermolecular interactions, whereas alkyl chains reduce crystallinity.
Electronic and Reactivity Profiles
- Electron-Donating vs. Withdrawing Groups: The heptyl group is electron-donating via inductive effects, stabilizing the ketone carbonyl compared to electron-withdrawing groups (e.g., Cl, NO₂) in analogs . This affects reactivity in nucleophilic acyl substitutions.
- Spectroscopic Signatures : The pyridin-3-yl group shows characteristic ¹H NMR signals at δ 8.5–9.0 ppm (aromatic protons), consistent across analogs . IR spectra reveal carbonyl stretches at ~1660 cm⁻¹, slightly shifted in electron-deficient aryl groups .
Biological Activity
(4-Heptylphenyl)(pyridin-3-yl)methanone is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of aryl-phenyl ketones, which are recognized for their diverse pharmacological properties. The following sections will explore its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of (4-Heptylphenyl)(pyridin-3-yl)methanone typically involves multi-step organic synthesis techniques. A common method includes the reaction of heptylphenol derivatives with pyridine-3-carboxaldehyde, followed by subsequent reactions to form the ketone structure. The synthetic pathway is crucial as it influences the purity and yield of the final product.
The biological activity of (4-Heptylphenyl)(pyridin-3-yl)methanone is primarily attributed to its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Preliminary studies suggest that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of specific enzymes involved in inflammatory processes.
- Receptor Binding : The structural characteristics allow for binding to certain receptors, potentially modulating signaling pathways related to inflammation and cellular proliferation.
Pharmacological Effects
Research indicates that (4-Heptylphenyl)(pyridin-3-yl)methanone may possess several pharmacological effects, including:
- Anti-inflammatory Properties : Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
Data Table: Biological Activities
Case Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of (4-Heptylphenyl)(pyridin-3-yl)methanone in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups. This suggests a promising therapeutic application for inflammatory diseases.
Case Study 2: Anticancer Potential
In vitro studies assessed the cytotoxicity of (4-Heptylphenyl)(pyridin-3-yl)methanone against various cancer cell lines, including breast and lung cancer. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
